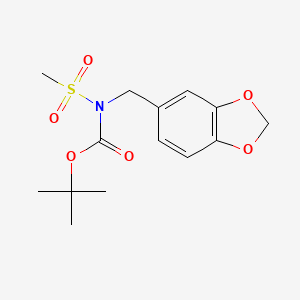

tert-butyl N-(1,3-benzodioxol-5-ylmethyl)-N-(methylsulfonyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-(1,3-benzodioxol-5-ylmethyl)-N-methylsulfonylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO6S/c1-14(2,3)21-13(16)15(22(4,17)18)8-10-5-6-11-12(7-10)20-9-19-11/h5-7H,8-9H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYTGAOZXFVJXSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CC1=CC2=C(C=C1)OCO2)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(1,3-benzodioxol-5-ylmethyl)-N-(methylsulfonyl)carbamate typically involves multiple steps:

Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

Introduction of the Methylsulfonyl Group: This step often involves the reaction of the benzodioxole intermediate with methylsulfonyl chloride in the presence of a base.

Carbamate Formation: The final step involves the reaction of the intermediate with tert-butyl isocyanate under controlled conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Hydrolysis of the Carbamate Group

The tert-butyl carbamate group undergoes hydrolysis under acidic or basic conditions to yield the corresponding amine. This reaction is critical for deprotection in synthetic workflows.

Reaction Conditions and Products

Mechanistic Insight :

-

Acidic conditions protonate the carbonyl oxygen, facilitating nucleophilic attack by water.

-

Basic hydrolysis proceeds via hydroxide ion attack at the carbonyl carbon, forming a tetrahedral intermediate .

Nucleophilic Substitution at the Methylsulfonyl Group

The methylsulfonyl (Ms) group is a strong electron-withdrawing substituent, making the adjacent nitrogen susceptible to nucleophilic displacement.

Example Reactions

Key Consideration :

-

The Ms group’s leaving ability is enhanced in polar aprotic solvents (e.g., DMF, DMSO) with mild bases .

Functionalization of the Benzodioxole Ring

The 1,3-benzodioxole moiety can undergo electrophilic aromatic substitution (EAS), though its reactivity is modulated by the electron-donating methylenedioxy group.

Observed Reactions

| Reaction Type | Reagents | Position Substituted | Product |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C | C-5 or C-6 | Nitrobenzodioxole derivative |

| Bromination | Br₂, FeBr₃, CH₂Cl₂, 25°C | C-6 | Bromobenzodioxole derivative |

Limitations :

-

Steric hindrance from the methylenedioxy group directs substitution to less hindered positions (e.g., C-6).

Synthetic Pathway

-

Acyl Azide Formation :

-

React carboxylic acid derivatives with di-tert-butyl dicarbonate and sodium azide.

-

-

Curtius Rearrangement :

-

Heat to generate isocyanate intermediates.

-

-

Trapping :

Typical Yields :

Stability and Side Reactions

-

Thermal Stability : Decomposition observed >150°C, releasing CO₂ and tert-butylene.

-

Oxidation Sensitivity : The benzodioxole ring is prone to oxidative cleavage under strong oxidizing agents (e.g., KMnO₄).

Scientific Research Applications

tert-butyl N-(1,3-benzodioxol-5-ylmethyl)-N-(methylsulfonyl)carbamate:

Chemistry: As a building block for more complex molecules.

Biology: Potential use as a biochemical probe or inhibitor.

Medicine: Exploration as a drug candidate for various therapeutic areas.

Industry: Use in the development of new materials or agrochemicals.

Mechanism of Action

The mechanism of action would depend on the specific application. For example, if used as a drug, it might interact with specific enzymes or receptors, modulating their activity. The benzodioxole moiety could be involved in binding interactions, while the sulfonyl and carbamate groups might influence the compound’s reactivity and stability.

Comparison with Similar Compounds

Benzodioxol vs. Bicyclic Systems

- The benzodioxol group in the target compound contributes to aromaticity and π-π stacking interactions, which are absent in aliphatic bicyclic systems (e.g., azabicyclo[2.2.1]heptane in ). The latter’s rigidity may improve binding specificity to enzymes or receptors, but the benzodioxol group’s planar structure could enhance penetration into hydrophobic pockets.

Methylsulfonyl vs. Hydroxyl/Fluorine Substituents

- Fluorinated derivatives (e.g., CAS 1268520-95-1 in ) balance lipophilicity and metabolic stability, whereas the sulfonyl group may reduce solubility but improve oxidative stability.

Biological Activity

Tert-butyl N-(1,3-benzodioxol-5-ylmethyl)-N-(methylsulfonyl)carbamate (CAS No. 339018-44-9) is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

- Molecular Formula : C14H19NO6S

- Molecular Weight : 329.37 g/mol

- Boiling Point : 445.5 ± 55.0 °C (predicted)

- Density : 1.329 ± 0.06 g/cm³ (predicted)

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Receptor Modulation : It may act as a modulator for specific receptors, influencing signaling pathways that regulate physiological responses.

Antimicrobial Activity

Research indicates that derivatives of benzodioxole compounds exhibit significant antibacterial properties. For instance, related compounds have demonstrated high antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.

| Compound | Bacteria Tested | MIC (nM) |

|---|---|---|

| Compound A | Staphylococcus aureus | 110 |

| Compound B | Sarcina | 80 |

| Compound C | Escherichia coli | 150 |

Anticancer Properties

Studies have suggested that compounds similar to this compound may possess anticancer properties by inducing apoptosis in cancer cells through the modulation of key signaling pathways. This has been observed in various cancer cell lines where the compound inhibited cell proliferation and promoted cell death.

Case Studies

-

Study on Antibacterial Efficacy

A study evaluated the antibacterial efficacy of several benzodioxole derivatives, including those structurally similar to this compound. Results indicated potent activity against both Gram-positive and Gram-negative bacteria, with some derivatives achieving MIC values lower than standard antibiotics . -

Anticancer Activity Assessment

In vitro studies conducted on cancer cell lines revealed that the compound inhibited cell growth and induced apoptosis. The mechanism was linked to the activation of caspases and modulation of Bcl-2 family proteins, which are critical in regulating apoptosis .

Toxicological Profile

While the compound shows promising biological activity, it is essential to consider its safety profile:

Q & A

Q. Table 1: Representative Reaction Conditions

| Parameter | Value/Detail | Reference |

|---|---|---|

| Solvent | THF | |

| Temperature | Reflux (~66°C) | |

| Catalyst | DMAP (0.1 equiv) | |

| Base | DIEA (1.5 equiv) |

Basic: How to purify and characterize this compound effectively?

Methodological Answer:

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures. For intermediates, consider acid-base extraction (e.g., partitioning with 3N HCl) .

- Characterization :

- NMR : Compare H and C spectra with tert-butyl carbamate analogs (e.g., tert-butyl N-hydroxycarbamate, δ 1.4 ppm for tert-butyl protons) .

- Mass Spectrometry : Confirm molecular ion [M+H] using high-resolution MS (expected error < 2 ppm).

- X-ray Crystallography : Resolve ambiguities in stereochemistry or substituent positioning, as demonstrated for tert-butyl carbamate derivatives .

Advanced: How to resolve contradictions between spectroscopic data and computational modeling?

Methodological Answer:

Discrepancies often arise from dynamic effects (e.g., rotameric equilibria in solution vs. solid-state structures).

- Step 1 : Cross-validate NMR data with variable-temperature experiments to identify conformational flexibility.

- Step 2 : Compare computational models (DFT or MD simulations) with X-ray crystallography data (e.g., bond lengths, dihedral angles) .

- Case Study : For tert-butyl carbamates, crystal packing forces can stabilize specific conformations not observed in solution, explaining differences in NOESY vs. computed structures .

Advanced: What are the mechanistic implications of substituent effects on carbamate stability?

Methodological Answer:

- Electron-Withdrawing Groups (EWGs) : The methylsulfonyl group enhances electrophilicity at the carbamate carbonyl, increasing susceptibility to nucleophilic attack.

- Steric Effects : The tert-butyl group provides steric shielding, reducing hydrolysis rates in aqueous media.

- Experimental Validation : Perform accelerated stability studies (e.g., pH 1–13 buffers at 40°C) and monitor degradation via HPLC. Compare with analogs lacking the benzodioxole moiety .

Advanced: How to design experiments to study environmental degradation pathways?

Methodological Answer:

- Experimental Framework :

- Abiotic Degradation : Expose the compound to UV light (λ = 254 nm) in aqueous solutions and analyze photoproducts via LC-MS/MS.

- Biotic Degradation : Use soil or microbial cultures (e.g., Pseudomonas spp.) under controlled conditions (25°C, pH 7) and track metabolite formation .

- Key Metrics : Half-life (), mineralization rates (CO evolution), and identification of persistent intermediates .

Q. Table 2: Degradation Study Parameters

| Condition | Protocol | Reference |

|---|---|---|

| Photolysis | UV lamp, 254 nm, 48h | |

| Microbial Activity | Pseudomonas culture, 7-day incubation |

Advanced: What computational tools are suitable for predicting reactivity and toxicity?

Methodological Answer:

- Reactivity : Use Gaussian or ORCA for DFT calculations (e.g., Fukui indices to identify electrophilic/nucleophilic sites).

- Toxicity : Employ QSAR models (e.g., EPA’s TEST) or docking simulations (AutoDock Vina) to predict binding to biological targets (e.g., acetylcholinesterase inhibition) .

- Validation : Cross-reference predictions with experimental LD data from analogous carbamates .

Advanced: How to address discrepancies in reported synthetic yields?

Methodological Answer:

Variations often stem from:

- Impurity Profiles : Use GC-MS or HPLC to quantify side products (e.g., unreacted benzodioxole intermediates) .

- Catalyst Efficiency : Compare DMAP vs. alternative catalysts (e.g., pyridine derivatives) under identical conditions .

- Workflow Adjustments : Optimize quenching and extraction steps to minimize product loss.

Advanced: What methodologies are recommended for studying solid-state interactions?

Methodological Answer:

- Thermal Analysis : DSC/TGA to assess melting points and decomposition behavior (e.g., tert-butyl carbamates typically melt at 58–60°C) .

- Powder XRD : Identify polymorphic forms and correlate with solubility data.

- Hirshfeld Surface Analysis : Map intermolecular interactions (e.g., C–H···O bonds in benzodioxole derivatives) using CrystalExplorer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.